1-(Chloromethyl)Cyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-(chloromethyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNUOFYAYIAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383495 | |
| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112905-95-0 | |
| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : Cyclohexanecarbonitrile is first functionalized with a methyl group via alkylation or Friedel-Crafts reactions, yielding intermediates such as methylcyclohexanecarbonitrile.
-
Chlorination : The methyl group undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of ABCN.
Yield and Selectivity
-
By-products : Sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are neutralized in alkaline traps.
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Initiator | ABCN | |
| Chlorinating Agent | SO₂Cl₂ | |
| Temperature | 70–100°C | |
| Solvent | Chlorobenzene |
Multistep Industrial Synthesis via Phosphonate Intermediates
EP0813515B1 outlines a phosphonate-based pathway for stilbene derivatives, offering insights into chloromethylation under mild conditions. Adapting this method:
Key Advantages
-
Catalyst-Free : Eliminates need for transition metals.
Comparative Analysis of Methods
EcoScale Evaluation :
Chemical Reactions Analysis
1-(Chloromethyl)Cyclohexanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with functional groups such as amines, alcohols, and ethers .
Scientific Research Applications
1-(Chloromethyl)Cyclohexanecarbonitrile is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)Cyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares structural analogs based on substituents, molecular formulas, and molecular weights:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethylphenyl) increase molecular weight and polarity, influencing solubility and reactivity. The chloromethyl group enhances electrophilicity compared to saturated analogs like 1-piperidinocyclohexanecarbonitrile .
- Unsaturation : The cyclohexene derivative (C₇H₉N) has a lower molecular weight and altered reactivity due to conjugation between the nitrile and double bond .
Physical Properties
Key Observations :
- Solid vs. Liquid States: Aromatic substituents (e.g., phenylamino) promote solid states due to increased intermolecular forces, while aliphatic substituents (e.g., chloroethyl) often result in liquids .
- Storage Stability : Piperidine derivatives require low-temperature storage (-20°C) to maintain purity, whereas chloroethyl analogs are stable at 4°C .
Key Observations :
- Chlorinated derivatives (e.g., chloroethyl) require careful handling due to toxicity risks, while piperidine analogs pose moderate hazards .
- Structural analogs with multiple chloromethyl groups (e.g., bis(chloromethyl)ether) are highly carcinogenic, underscoring the need for cautious use of chlorinated nitriles .
Biological Activity
1-(Chloromethyl)Cyclohexanecarbonitrile (CAS Number: 112905-95-0) is a chemical compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a chloromethyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₃ClN
- Molecular Weight : 159.65 g/mol
- SMILES Notation : C1CCC(C(C#N)CCl)CC1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent. Its mechanism of action primarily involves interaction with specific biological targets, leading to modulation of cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : The chloromethyl group may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Disruption of Membrane Integrity : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival.
Toxicological Profile
Despite its promising biological activity, safety data indicate that this compound poses certain risks. According to the Safety Data Sheet (SDS), it is classified as:
- Acute Toxicity : Category 4 (harmful if swallowed or inhaled)
- Skin Irritation : Category 2 (causes skin irritation)
- Eye Irritation : Category 2 (causes serious eye irritation)
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Antibacterial Efficacy Study :
-
Fungal Inhibition Research :
- Research conducted on the antifungal activity revealed that the compound effectively inhibited the growth of Candida species, making it a candidate for further development in antifungal therapies .
- Toxicology Assessment :
Q & A
Q. Key factors affecting yield :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
- Temperature : Lower temperatures (~0–25°C) reduce unwanted polymerization of intermediates .
- Catalyst/base selection : NaH or KOH improves electrophilic substitution efficiency .
Advanced: How can regioselectivity challenges in the chloromethylation of cyclohexanecarbonitrile be addressed?
Answer:
Regioselectivity issues arise due to competing reactions at the nitrile group versus the cyclohexane ring. Strategies include:
- Protecting groups : Temporarily masking the nitrile with a trimethylsilyl (TMS) group to direct chloromethylation to the cyclohexane ring .
- Steric control : Bulkier bases (e.g., LDA) favor substitution at less hindered positions .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design (e.g., identifying transition states for chloromethylation) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the chloromethyl group’s position (δ ~4.5 ppm for CHCl) and nitrile integration .
- IR spectroscopy : Peaks at ~2240 cm (C≡N stretch) and 600–800 cm (C-Cl stretch) .
- Mass spectrometry : Molecular ion [M+H] at m/z 172.6 (CHClN) .
Advanced: How does the chloromethyl group influence the compound’s reactivity compared to other cyclohexanecarbonitrile derivatives?
Answer:
The chloromethyl group enhances electrophilicity, enabling:
- Nucleophilic substitution : Reacts with amines or thiols to form functionalized intermediates (e.g., for drug candidates) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, facilitated by palladium catalysts .
- Stability trade-offs : The electron-withdrawing nitrile group stabilizes the ring but may deactivate the chloromethyl site toward SN2 mechanisms .
Basic: What are the documented biological activities of structurally similar compounds, and how might they inform research on this compound?
Answer:
Analogous nitrile-containing compounds show:
- Antifungal activity : Nitriles disrupt fungal cell membranes via thiol group interactions .
- Enzyme inhibition : Cytochrome P450 modulation in medicinal chemistry studies .
- Methodological guidance : Use in vitro assays (e.g., MIC testing for antimicrobial activity) and molecular docking to predict target binding .
Advanced: How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved during formulation?
Answer:
Contradictions often stem from impurities or hydration states. Strategies include:
- Purification : Recrystallization from ethanol/water mixtures to isolate anhydrous forms .
- Hansen solubility parameters : Calculate HSPs to predict solvent compatibility (δ ≈ 18 MPa, δ ≈ 6 MPa) .
- Co-solvent systems : Use DMSO-water blends to enhance solubility for biological assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Nitriles release cyanide upon metabolism; use fume hoods and PPE (gloves, goggles) .
- Storage : Store at 4°C in airtight containers to prevent hydrolysis .
- Spill management : Neutralize with sodium hypochlorite (bleach) to degrade nitrile groups .
Advanced: What computational tools are available to predict the compound’s environmental persistence or toxicity?
Answer:
- EPI Suite : Estimates biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .
- Density Functional Theory (DFT) : Predicts hydrolysis pathways (e.g., chloromethyl group reactivity in aqueous media) .
- ADMET predictors : Evaluate absorption and toxicity profiles for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
